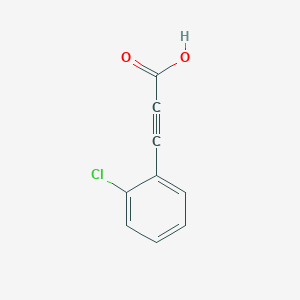

3-(2-chlorophenyl)prop-2-ynoic acid

Description

Contextualization of Aryl-Substituted Propiolic Acids within Advanced Organic Synthesis

Aryl-substituted propiolic acids, a class to which 3-(2-chlorophenyl)prop-2-ynoic acid belongs, are significant scaffolds in modern organic synthesis. Propiolic acid (prop-2-ynoic acid) is the simplest acetylenic carboxylic acid. wikipedia.org Its derivatives, particularly those bearing an aryl group, serve as versatile building blocks for the creation of more complex molecules. Arylpropionic acid derivatives are a notable class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The synthesis of novel aryl-substituted compounds is an active area of research, with methods being developed for creating derivatives such as 4-aryl-substituted tetrahydroisoquinolonic acids and 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.commdpi.com These synthetic routes often involve reactions like hydroarylation and the Castagnoli–Cushman reaction, highlighting the utility of aryl-substituted acids in constructing complex heterocyclic systems. mdpi.commdpi.com

Significance of Halogenated Aromatic Moieties in Organic Chemistry

The presence of a halogenated aromatic moiety, such as the 2-chlorophenyl group in the target compound, is of great importance in organic and medicinal chemistry. numberanalytics.comnih.gov Halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Halogenation is a common strategy in drug design to enhance the potency of pharmaceutical leads. nih.gov Halogenated aromatic compounds are used as intermediates in the synthesis of various drugs, including antidepressants and antihistamines. numberanalytics.com The introduction of a halogen can also facilitate specific interactions, such as halogen bonding, which can contribute to the selective binding of a molecule to protein targets like cytochrome P450 enzymes. nih.govacs.org These compounds have a wide array of industrial applications, serving as solvents, intermediates, and key components in the manufacture of dyes and pharmaceuticals. iloencyclopaedia.orgscience.gov

Overview of Research Trajectories Pertaining to this compound

Research specifically focused on this compound has established its fundamental chemical properties. The compound is identified by the CAS number 24654-08-8. chemcd.com1pchem.com Its molecular formula is C₉H₅ClO₂ and it has a molecular weight of approximately 180.59 g/mol . chemcd.com1pchem.com

While extensive studies on this specific acid are not broadly published, research into structurally related compounds provides insight into its potential applications. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. mdpi.com Specifically, a derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed significant potential in preclinical models of epilepsy. mdpi.com This suggests that the 2-chlorophenyl moiety is a key feature in the design of new therapeutic agents. The acid itself is commercially available, indicating its use as a building block in chemical synthesis. chemcd.comfluorochem.co.ukbiosynth.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 24654-08-8 | chemcd.com |

| Molecular Formula | C₉H₅ClO₂ | chemcd.com |

| Molecular Weight | 180.588 g/mol | ncats.io |

| Synonyms | o-Chlorophenylpropiolic acid, (2-Chlorophenyl)propiolic acid | ncats.io |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEUUQMXXWFQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179397 | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM 50% ACETIC ACID & BENZENE | |

CAS No. |

24654-08-8 | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024654088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenylpropiolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82W6J4561B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

132.7-133.8 °C | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Methodologies for the Synthesis of 3 2 Chlorophenyl Prop 2 Ynoic Acid

Classical Synthetic Routes to Arylpropiolic Acids

Traditional methods for synthesizing arylpropiolic acids, including the target compound 3-(2-chlorophenyl)prop-2-ynoic acid, primarily rely on two robust strategies: the direct carboxylation of a terminal alkyne or multi-step elimination reactions starting from an appropriate cinnamic acid derivative.

The direct introduction of a carboxyl group onto a terminal alkyne is a fundamental method for preparing propiolic acids. This transformation involves the deprotonation of the weakly acidic acetylenic proton of a terminal arylacetylene, followed by a reaction with carbon dioxide.

The process typically begins with the formation of a potent nucleophile from the corresponding terminal alkyne, in this case, 1-chloro-2-ethynylbenzene. This is achieved by reacting the alkyne with a strong base. Organometallic bases are highly effective for this purpose. For instance, an arylacetylenic Grignard reagent can be formed by deprotonating the alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide unirioja.es. Alternatively, organolithium reagents such as n-butyllithium can be used.

Once the acetylide anion (e.g., (2-chlorophenyl)ethynylmagnesium bromide or (2-chlorophenyl)ethynyllithium) is generated, it acts as a nucleophile and attacks carbon dioxide. This carboxylation step is often performed by bubbling dry CO2 gas through the reaction mixture or by pouring the organometallic solution over crushed dry ice researchgate.net. The initial product is a magnesium or lithium carboxylate salt. Subsequent acidification of this salt with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound unirioja.esresearchgate.net.

More recent advancements have focused on catalytic systems that avoid the need for stoichiometric strong bases or aggressive organometallic reagents acs.org. Various transition metal catalysts, particularly those based on silver (Ag) and copper (Cu), have been shown to promote the direct carboxylation of terminal alkynes with CO2 under milder conditions acs.orgmdpi.comcsub.edu. These catalytic systems can activate the C-H bond of the alkyne, facilitating the insertion of CO2 in the presence of a weaker base like cesium carbonate mdpi.com.

Table 1: Comparison of Carboxylation Methods for Arylpropiolic Acids

| Method | Reagents | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Grignard Carboxylation | 1. R-MgBr (e.g., EtMgBr) 2. CO₂ (dry ice) 3. H₃O⁺ | Arylacetylenic Grignard Reagent | Anhydrous ether or THF; Low temperature for CO₂ addition |

| Organolithium Carboxylation | 1. R-Li (e.g., n-BuLi) 2. CO₂ (dry ice) 3. H₃O⁺ | Arylacetylenic Lithium Reagent | Anhydrous ether or THF; Low temperature (-78 °C) |

| Silver-Catalyzed Carboxylation | Ag(I) salt (e.g., AgI), Cs₂CO₃, CO₂ (2 bar) | Silver Acetylide Complex | DMF solvent, 50 °C |

| Copper-Catalyzed Carboxylation | Cu(I) salt (e.g., CuI), Base (e.g., DBU) | Copper Acetylide Complex | Various solvents, often ambient pressure and temperature |

An alternative classical route involves a sequence of addition and elimination reactions, starting from a substituted cinnamic acid. For the synthesis of this compound, the precursor would be (2E)-3-(2-chlorophenyl)prop-2-enoic acid (2-chlorocinnamic acid).

The first step is the halogenation of the alkene double bond in the cinnamic acid derivative. Typically, bromine is added across the double bond in a solvent like glacial acetic acid or carbon tetrachloride to form the corresponding α,β-dibromo acid, 2,3-dibromo-3-(2-chlorophenyl)propanoic acid wikipedia.org.

The resulting dihalo-acid is then subjected to a double dehydrohalogenation reaction using a strong base. This elimination of two equivalents of hydrogen halide (HBr) creates the alkyne triple bond. A common reagent for this step is alcoholic potassium hydroxide (potash), where the mixture is heated to induce the elimination orgsyn.org. The reaction proceeds via a vinyl halide intermediate before the second elimination forms the propiolic acid salt. The final product, this compound, is obtained after acidification of the reaction mixture to protonate the potassium carboxylate salt. Care must be taken during acidification to keep the temperature low to prevent potential decarboxylation of the product.

Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds, and they are well-suited for the synthesis of aryl-substituted propiolates.

The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing sp²-sp carbon-carbon bonds. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base.

To synthesize this compound, this reaction would couple an aryl halide, such as 1-bromo-2-chlorobenzene or 1-chloro-2-iodobenzene, with a terminal alkyne bearing a carboxylate group or a protected equivalent, like ethyl propiolate or propiolic acid itself. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-chlorobenzene) to form a Pd(II)-aryl complex.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.

Transmetalation : The copper acetylide transfers its acetylenic group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the aryl-substituted alkyne, and regenerate the active Pd(0) catalyst.

Following the coupling reaction to form an ester like ethyl 3-(2-chlorophenyl)prop-2-ynoate, a simple hydrolysis step (using an acid or base) is required to convert the ester into the desired carboxylic acid.

While the classical Pd/Cu co-catalyzed Sonogashira reaction is robust, significant research has been dedicated to developing advanced catalyst systems to improve its efficiency, expand its substrate scope, and allow for milder reaction conditions.

A key development has been the advent of copper-free Sonogashira couplings . These systems mitigate the primary side reaction of the classical method: the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling). Copper-free protocols often require a different choice of base and solvent, such as piperidine, or the use of highly efficient palladium catalysts that can facilitate the reaction without the copper co-catalyst.

The performance of the palladium catalyst is heavily dependent on its ligand sphere. The development of advanced phosphine ligands has been crucial. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphines like SPhos and XPhos, can significantly enhance the catalytic activity. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing for the use of less reactive aryl chlorides as coupling partners and lower catalyst loadings.

N-Heterocyclic Carbene (NHC) Palladium Complexes have also emerged as a powerful class of catalysts for Sonogashira couplings. NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. These catalysts have demonstrated high efficiency in coupling a wide range of aryl halides, including challenging aryl chlorides, often under copper-free conditions.

Table 2: Selected Advanced Catalyst Systems for Sonogashira Coupling

| Catalyst System | Key Features | Typical Substrates | Advantages |

|---|---|---|---|

| Copper-Free (e.g., Pd(OAc)₂/SPhos) | Uses bulky, electron-rich phosphine ligands. | Aryl bromides and chlorides | Prevents alkyne homocoupling; often milder conditions. |

| NHC-Palladium Complexes | Utilizes N-Heterocyclic Carbene ligands. | Aryl bromides and chlorides | High thermal stability and catalytic activity; effective for challenging substrates. |

| Immobilized Catalysts | Palladium supported on a solid matrix (e.g., polymer). | Aryl iodides and bromides | Facilitates catalyst recovery and reuse; suitable for flow chemistry. |

Chemoenzymatic and Biocatalytic Pathways for Structural Analogues

While the direct biocatalytic synthesis of a non-natural compound like this compound is not established, the principles of chemoenzymatic synthesis offer valuable strategies for producing structural analogues or chiral precursors. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.

For arylpropiolic acid analogues, enzymes could be employed in several ways. For example, lipases are widely used for the kinetic resolution of racemic mixtures. A chemoenzymatic route could involve the chemical synthesis of a racemic precursor, such as a chiral alcohol or ester containing the 2-chlorophenyl alkyne framework. A lipase could then selectively acylate or hydrolyze one enantiomer, allowing for the separation of two enantiomerically enriched compounds. This approach is valuable for creating chiral building blocks for more complex molecules. For instance, lipases are used in the kinetic resolution of racemic pipecolic acid derivatives, which are then used in further chemical steps.

Enzymes such as carboxylases are responsible in nature for the fixation of CO2 into organic molecules. While their natural substrates are specific, enzyme engineering and directed evolution are increasingly used to expand the substrate scope of these enzymes to accept non-natural precursors. In principle, a hypothetical pathway could involve an engineered carboxylase that acts on a derivative of 1-chloro-2-ethynylbenzene to install the carboxyl group directly, mimicking the chemical carboxylation but under biological conditions.

Furthermore, oxidases or dioxygenases could be used to modify a related aromatic precursor. A chemoenzymatic strategy might begin with an enzymatic oxidation of a simpler aromatic substrate to install functional groups in a regio- and stereoselective manner, which would be difficult to achieve with classical chemistry. This functionalized intermediate could then be converted into the target arylpropiolic acid via subsequent chemical steps. These approaches highlight the potential of combining the selectivity of enzymes with the versatility of traditional chemical synthesis to access novel and complex molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of alternative reaction conditions to minimize solvent waste and the theoretical evaluation of resource efficiency through concepts like atom economy. A common and effective method for the synthesis of arylpropiolic acids, including this compound, is the Sonogashira coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.

Solvent-Free or Low-Solvent Reaction Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can contribute to environmental pollution and pose health and safety risks. Green chemistry encourages the exploration of solvent-free or low-solvent reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often enabling reactions to proceed faster and with higher yields, sometimes in the absence of a traditional solvent. nih.govrsc.org For the Sonogashira coupling, a key step in the synthesis of arylpropiolic acids, microwave-assisted protocols have been developed that can be performed under solvent-free or aqueous conditions. rsc.orgmdpi.comresearchgate.netulisboa.pt While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the general success of this technique for similar couplings suggests its potential applicability. mdpi.com The use of microwave heating can enhance the reaction rate, thus reducing reaction times and energy consumption. nih.gov

Ball Milling (Mechanochemistry): Mechanochemistry, particularly high-speed ball milling, offers another avenue for solvent-free synthesis. researchgate.netrsc.orgresearchgate.netaminer.org This technique uses mechanical force to induce chemical reactions between solid reactants. researchgate.netmdpi.com Solvent-free Sonogashira coupling reactions have been successfully carried out using ball milling, demonstrating the feasibility of this method for the synthesis of arylalkynes. rsc.orgresearchgate.netaminer.org In some cases, the material of the milling vial and balls (e.g., copper) can even act as a catalyst, further simplifying the reaction setup. rsc.org This approach eliminates the need for bulk solvents, significantly reducing waste.

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that can be used as solvents for a variety of chemical reactions. mdpi.comrsc.org They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. mdpi.com Sonogashira coupling reactions have been successfully performed in various ionic liquids, some of which are biodegradable or derived from renewable sources like γ-valerolactone. rsc.orgnih.govbeilstein-journals.org These ILs can often be recycled and reused, further enhancing the sustainability of the process. unf.edu The use of a piperidine-appended ionic liquid has been shown to act as both a solvent and a base in the Sonogashira reaction, eliminating the need for an additional external base. unf.edu

| Reaction System | Description | Potential Advantages for Synthesis |

| Microwave-Assisted | Utilizes microwave energy to heat the reaction mixture. | Reduced reaction times, increased yields, potential for solvent-free conditions. nih.govrsc.org |

| Ball Milling | Employs mechanical force to initiate reactions between solids. | Eliminates the need for bulk solvents, reduces waste. researchgate.netrsc.org |

| Ionic Liquids | Uses non-volatile, often recyclable, salts as the reaction medium. | Low volatility, potential for catalyst recycling, can act as both solvent and catalyst/base. mdpi.comrsc.orgunf.edu |

Renewable Feedstocks and Atom Economy Considerations

A central tenet of green chemistry is the use of renewable resources as starting materials and the maximization of the incorporation of all reactant atoms into the final product.

Renewable Feedstocks: The conventional synthesis of this compound via Sonogashira coupling relies on precursors such as 2-chloroiodobenzene and propiolic acid, which are typically derived from petrochemical sources. A greener approach would involve sourcing these precursors from renewable feedstocks.

Propiolic Acid: Research has explored the synthesis of propiolic acid from carbon dioxide (CO2) and calcium carbide (CaC2), which can be produced from biomass-derived charcoal. mdpi.com This route offers a potential pathway to a key building block from non-petroleum sources. Another avenue is the fermentation of renewable resources like glycerol or sugars to produce propionic acid, which could then be chemically converted to propiolic acid. researchgate.netnih.govpatsnap.com

2-chlorophenol: The precursor to 2-chloroiodobenzene is 2-chlorophenol. While typically synthesized from phenol derived from petroleum, there is research into the photocatalytic and biological degradation of 2-chlorophenol, suggesting pathways for its transformation that could potentially be reversed for synthesis from renewable precursors. mdpi.comnih.govresearchgate.net Direct synthesis of 2-chlorophenol is achieved through the chlorination of phenol. google.com Biocatalytic and chemoenzymatic methods are also emerging as powerful tools for the synthesis of complex organic molecules and could potentially be applied to the production of halogenated aromatics from renewable starting materials. rjraap.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Sonogashira coupling, a key reaction for synthesizing this compound, can be analyzed for its atom economy.

C₇H₄ClI (2-chloro-1-iodobenzene) + C₃H₂O₂ (propiolic acid) → C₉H₅ClO₂ (this compound) + HI (hydrogen iodide)

To calculate the theoretical atom economy, we use the following formula:

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-1-iodobenzene | C₆H₄ClI | 238.45 |

| Propiolic acid | C₃H₂O₂ | 70.05 |

| This compound | C₉H₅ClO₂ | 180.59 |

Calculation:

Percentage Atom Economy = (180.59 / (238.45 + 70.05)) x 100 Percentage Atom Economy = (180.59 / 308.5) x 100 Percentage Atom Economy ≈ 58.54%

This calculation indicates that, under ideal stoichiometric conditions, a significant portion of the reactant mass is not incorporated into the final product, primarily forming hydrogen iodide as a byproduct. Green chemistry principles would encourage the development of alternative synthetic routes with a higher atom economy or methods to effectively utilize the byproduct.

Advanced Spectroscopic Characterization Techniques Applied to 3 2 Chlorophenyl Prop 2 Ynoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(2-chlorophenyl)prop-2-ynoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The protons on the chlorinated phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing chlorine atom and the propiolic acid substituent will influence the precise chemical shifts of these protons. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is characteristic for this functional group.

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a significantly downfield position (around δ 160-180 ppm). The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of δ 70-90 ppm. The aromatic carbons will produce a set of signals in the δ 120-140 ppm region. The carbon atom directly bonded to the chlorine atom will have its chemical shift influenced by the halogen's inductive effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 10.0 - 13.0 (broad s) | - |

| Aromatic H | 7.2 - 7.8 (m) | - |

| Carboxylic Acid C=O | - | 165 - 175 |

| Aromatic C-Cl | - | 132 - 136 |

| Aromatic C-C≡ | - | 120 - 125 |

| Other Aromatic C | - | 127 - 134 |

| Alkyne C-Ar | - | 85 - 95 |

| Alkyne C-COOH | - | 75 - 85 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, m = multiplet.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.govresearchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be instrumental in determining the connectivity of the protons on the aromatic ring, helping to decipher the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This is vital for assigning the signals of the protonated aromatic carbons.

Halogen NMR (e.g., Chlorine-35 NMR) for Local Electronic Environment Probing

Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl. huji.ac.il In principle, ³⁵Cl NMR spectroscopy could provide direct information about the electronic environment around the chlorine atom. chemlin.org However, chlorine nuclei are quadrupolar, which leads to very broad NMR signals for covalently bonded chlorine in organic molecules. huji.ac.il This broadening often makes the signals difficult to observe and interpret, limiting the practical application of ³⁵Cl NMR for detailed structural analysis of compounds like this compound. huji.ac.il The main use of chlorine NMR is for the study of ionic chlorides and small inorganic molecules. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uantwerpen.be

Characteristic Absorption Bands of Alkyne and Carboxylic Acid Functionalities

The IR and Raman spectra of this compound are expected to display characteristic bands for its key functional groups.

Carboxylic Acid: A very broad and strong absorption band due to the O-H stretching vibration is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. maricopa.edupressbooks.pubyoutube.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band around 1700 cm⁻¹. pressbooks.pubdummies.com Conjugation with the alkyne might shift this frequency slightly.

Alkyne: The C≡C triple bond stretching vibration is expected to produce a weak to medium, sharp absorption in the region of 2100-2250 cm⁻¹. maricopa.edupressbooks.pubdummies.com As this is an internal alkyne, the C≡C stretch may be weak in the IR spectrum but potentially stronger in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) | Medium |

| Alkyne | C≡C stretch | 2100-2250 (weak to medium) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) | Strong |

| Aromatic Ring | C-H out-of-plane bend | 750-780 (strong) | Weak |

| Aryl-Halogen | C-Cl stretch | 600-800 | Medium |

Analysis of Aromatic Ring Vibrations and Halogen Effects

The aromatic ring gives rise to several characteristic vibrations. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. thieme-connect.de The substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations, which are observed in the 680-900 cm⁻¹ range and can be diagnostic of the 1,2- (or ortho-) substitution. thieme-connect.de For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹. thieme-connect.de

The presence of the chlorine atom has two main effects. Firstly, the C-Cl stretching vibration itself will appear as a band in the fingerprint region, typically between 600 and 800 cm⁻¹. Secondly, the electron-withdrawing nature and mass of the chlorine atom can influence the frequencies and intensities of the aromatic ring's vibrational modes. quora.comstackexchange.com This halogen effect can lead to shifts in the positions of the aromatic C=C stretching and C-H bending vibrations compared to an unsubstituted phenyl ring. mdpi.com

Computational Vibrational Spectroscopy for Band Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its constituent atoms. However, the experimental spectra of complex molecules like this compound can exhibit numerous overlapping bands, making definitive assignments challenging. Computational vibrational spectroscopy, typically employing Density Functional Theory (DFT), has become an indispensable tool for accurately assigning these vibrational modes.

By creating a theoretical model of the molecule, the vibrational frequencies and their corresponding intensities can be calculated. These calculated spectra can then be compared with experimental IR and Raman spectra. The quality of this correlation allows for a confident assignment of the observed spectral bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group, the C≡C triple bond stretch, or the various vibrations of the chlorinated phenyl ring. For instance, a study on the related compound (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride (B1165640) demonstrated the power of DFT calculations in assigning its vibrational wavenumbers. While specific experimental and computational vibrational data for this compound are not widely published, the methodology remains a cornerstone of its structural elucidation.

A typical output from such a computational study would be a table comparing the calculated and experimental vibrational frequencies, along with the Potential Energy Distribution (PED) which describes the contribution of different internal coordinates to each normal mode of vibration.

Table 1: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3500 | ~3550 | O-H stretch of the carboxylic acid monomer |

| ~3000-2800 | ~3000-2800 | O-H stretch of the hydrogen-bonded dimer |

| ~2200 | ~2210 | C≡C stretch |

| ~1720 | ~1730 | C=O stretch of the carboxylic acid monomer |

| ~1690 | ~1700 | C=O stretch of the hydrogen-bonded dimer |

| ~1590 | ~1595 | C=C aromatic stretch |

| ~1300 | ~1305 | In-plane O-H bend coupled with C-O stretch |

| ~1100 | ~1100 | C-Cl stretch |

Note: The data in this table are illustrative and based on typical values for similar functional groups. Precise values would require specific experimental and computational studies on this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound, with a molecular formula of C₉H₅ClO₂, the theoretical monoisotopic mass can be calculated with great accuracy. An experimental HRMS measurement confirming this mass would validate the molecular formula.

Table 2: Plausible HRMS Fragmentation Data for this compound

| m/z (measured) | m/z (calculated) | Ion Formula | Fragmentation Pathway |

| 180.0029 | 180.0029 | [C₉H₅ClO₂]⁺ | Molecular Ion [M]⁺ |

| 162.9978 | 162.9978 | [C₉H₄ClO]⁺ | [M - H₂O]⁺ |

| 145.0133 | 145.0133 | [C₉H₅O₂]⁺ | [M - Cl]⁺ |

| 135.0184 | 135.0184 | [C₈H₄Cl]⁺ | [M - COOH]⁺ |

| 117.0340 | 117.0340 | [C₈H₅O]⁺ | [M - Cl - CO]⁺ |

| 101.0235 | 101.0235 | [C₈H₅]⁺ | [M - Cl - COOH]⁺ |

Note: This table presents plausible fragmentation data based on known fragmentation mechanisms for similar compounds. The actual observed fragments and their relative abundances would depend on the specific ionization technique and conditions used.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique can provide precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined. While a crystal structure for this compound itself has not been reported in publicly accessible databases, analysis of related structures, such as co-crystals of the parent phenylpropiolic acid, can offer valuable insights into the expected structural features.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be expected to arrange themselves in a regular, repeating pattern, known as a crystal lattice. This packing is governed by intermolecular interactions. The most significant of these would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Typically, carboxylic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds.

Torsional Angles and Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key conformational parameter is the torsional angle between the plane of the phenyl ring and the plane of the carboxylic acid group. This angle is influenced by a balance between the electronic effects of conjugation, which favor planarity, and steric hindrance from the ortho-chloro substituent, which may cause a deviation from planarity.

Table 3: Representative Crystallographic Data for a Phenylpropiolic Acid Framework

| Parameter | Typical Value |

| C-C (phenyl ring) | 1.39 Å |

| C-H (phenyl ring) | 0.95 Å |

| C-C≡C | 1.43 Å |

| C≡C | 1.20 Å |

| C-C(=O) | 1.48 Å |

| C=O | 1.25 Å |

| C-O | 1.30 Å |

| O-H | 0.84 Å |

| Phenyl to Carboxyl Torsional Angle | Variable (dependent on substitution) |

Note: The data in this table are representative values for the phenylpropiolic acid moiety and are based on known crystal structures of related compounds. The actual values for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum is characterized by one or more absorption bands, with the position (λ_max) and intensity of each band providing information about the electronic structure.

The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the alkyne triple bond, and the carboxylic acid group. The absorption bands in the UV-Vis spectrum would correspond to π → π* transitions within this conjugated system. The position of the ortho-chloro substituent can influence the λ_max through a combination of electronic and steric effects. While the electronic effect of the chloro group (a weak deactivator) might be expected to cause a small bathochromic (red) shift compared to the parent phenylpropiolic acid, steric hindrance could disrupt the planarity of the molecule, potentially leading to a hypsochromic (blue) shift.

Analysis of the UV-Vis spectrum, often in solvents of varying polarity, can provide valuable information about the extent of conjugation and the electronic environment of the chromophore.

Chemical Reactivity and Transformation Pathways of 3 2 Chlorophenyl Prop 2 Ynoic Acid

Reactions Involving the Terminal Carboxylic Acid Moiety

The carboxylic acid group of 3-(2-chlorophenyl)prop-2-ynoic acid undergoes a suite of reactions typical of this functional group, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions and Ester Derivatives of this compound

Esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. wikipedia.orgorganic-chemistry.orgbyjus.com This equilibrium-driven reaction is typically performed with an excess of the alcohol or with the removal of water to drive the reaction towards the ester product. wikipedia.orgchemistrysteps.com

For more sensitive substrates or when milder conditions are required, other methods can be employed. The use of coupling reagents, as detailed in the subsequent section, can also facilitate ester formation. A notable derivative is the methyl ester, methyl 3-(2-chlorophenyl)prop-2-ynoate, which serves as a versatile intermediate for further synthetic transformations.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents and Conditions | Advantages |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Cost-effective, suitable for simple alcohols |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by alcohol and a non-nucleophilic base | High yielding, works with a wide range of alcohols |

| Steglich Esterification | Alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Mild conditions, suitable for sensitive substrates |

Amide Formation and Peptide Coupling Strategies

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups and for constructing more complex molecules. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A variety of modern coupling reagents are available for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and minimize racemization when chiral amines are used.

Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HATU, HBTU), offer high efficiency and are particularly useful for challenging couplings. These reagents generate activated esters in situ, which then react with the amine to form the desired amide.

Reduction to Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comyoutube.com The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The initial step involves the deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. An acidic workup is then required to protonate the intermediate alkoxide and yield the alcohol, 3-(2-chlorophenyl)prop-2-yn-1-ol. It is important to note that LiAlH₄ will also reduce the alkyne functionality if the reaction is not carefully controlled.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. While direct reduction is difficult, this can be achieved indirectly. One common strategy involves first converting the carboxylic acid to a derivative such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Decarboxylation Reactions and Formation of (2-chlorophenyl)acetylene

Arylpropiolic acids, including this compound, can undergo decarboxylation to yield the corresponding terminal alkyne. This reaction involves the loss of carbon dioxide and is often facilitated by heat or the presence of a catalyst.

Copper salts are particularly effective catalysts for the decarboxylation of arylpropiolic acids. researchgate.netnih.govacs.org The reaction is believed to proceed through a copper(I) acetylide intermediate. Heating this compound in the presence of a copper catalyst, often in a high-boiling solvent, leads to the formation of (2-chlorophenyl)acetylene. Silver salts have also been reported to promote similar decarboxylation reactions. This transformation provides a valuable route to substituted phenylacetylenes, which are important building blocks in organic synthesis.

Reactivity of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound is an electron-rich region of the molecule, making it susceptible to attack by electrophiles. Electrophilic addition reactions are a key feature of its reactivity.

Electrophilic Additions Across the Alkyne (e.g., Hydration, Halogenation)

Hydration: The addition of water across the alkyne bond, known as hydration, can be achieved under acidic conditions, often with the use of a mercury(II) salt as a catalyst. youtube.com According to Markovnikov's rule, the initial addition of a proton occurs at the less substituted carbon of the triple bond, leading to the formation of a vinyl cation intermediate at the more substituted carbon (the one attached to the phenyl ring). Subsequent attack by water and tautomerization of the resulting enol leads to the formation of a ketone. In the case of this compound, this would yield 3-(2-chlorophenyl)-3-oxopropanoic acid.

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the carbon-carbon triple bond. jove.comgeeksforgeeks.org The reaction proceeds through a cyclic halonium ion intermediate, and the addition is typically anti, leading to the formation of a (E)-dihaloalkene as the initial product. jove.comunacademy.com If a second equivalent of the halogen is used, a tetrahaloalkane can be formed. The reactivity of the alkyne towards halogenation can be influenced by the electron-withdrawing nature of the carboxylic acid group.

Nucleophilic Additions to the Activated Alkyne System

The alkyne moiety in this compound is electron-deficient, or "activated," due to the electron-withdrawing effects of the adjacent carboxylic acid and the 2-chlorophenyl group. This electronic characteristic makes the β-carbon of the alkyne susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. nih.govacs.orgresearchgate.net Softer nucleophiles generally favor the 1,4-conjugate addition over the 1,2-addition to the carbonyl carbon. acs.org

The reaction typically proceeds via the attack of a nucleophile on the β-alkynyl carbon, leading to a vinyl carbanion intermediate. This intermediate is then protonated to yield the final vinylogous product. The stereochemical outcome of the addition (syn or anti) is influenced by the nucleophile, solvent, and reaction conditions.

Addition of Heteroatomic Nucleophiles:

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent soft nucleophiles for this transformation. The resulting vinyl sulfides are formed with high efficiency, often under mild, ambient conditions. nih.govacs.org The high nucleophilicity of thiols makes them ideal for such bioconjugation and synthetic applications. researchgate.net

Amines: Primary and secondary amines can also add across the activated alkyne. These "amino-yne" reactions can sometimes be competitive with the condensation reaction between the amine and the carboxylic acid, requiring careful control of reaction conditions. acs.org The resulting enamines are valuable synthetic intermediates.

Alcohols and Carboxylic Acids: Alcohols and carboxylic acids are also viable nucleophiles. The addition of a carboxylic acid to an alkyne, known as hydro-oxycarbonylation, can occur either intermolecularly or intramolecularly. Gold catalysts are particularly effective at promoting the addition of carboxylic acids to alkynes, leading to the formation of enol esters. mdpi.com In the case of this compound, an intramolecular addition could potentially lead to the formation of a five-membered lactone, although intermolecular additions are also possible.

Table 1: Nucleophilic Addition Reactions to Activated Alkynes

| Nucleophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|

| R-SH (Thiol) | Base (e.g., Et₃N) | Vinyl sulfide | nih.govacs.org |

| R₂-NH (Amine) | Heat or Catalyst | Enamine | acs.org |

| R-OH (Alcohol) | Acid or Metal Catalyst | Vinyl ether | nih.gov |

| R-COOH (Carboxylic Acid) | Gold (Au) catalyst | Enol ester | mdpi.com |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions, Diels-Alder Type Reactions)

The electron-deficient alkyne of this compound can participate as a 2π component in various cycloaddition reactions, providing pathways to complex heterocyclic and carbocyclic systems.

[3+2] Dipolar Cycloadditions: This class of reactions involves the combination of a three-atom dipole (the 3π component) with the alkyne (the 2π component) to form a five-membered ring. A prominent example is the Huisgen 1,3-dipolar cycloaddition of azides to alkynes, which yields 1,2,3-triazoles. nih.govnih.govbohrium.com The reaction between this compound and an organic azide (B81097) (R-N₃) would be expected to produce a mixture of regioisomeric triazoles. The electronic nature of the substituents on the azide influences its nucleophilicity and can affect the reaction mechanism and outcome. nih.gov These reactions can be performed thermally or under copper or ruthenium catalysis, which often provides higher yields and regioselectivity. youtube.comresearchgate.net

Diels-Alder Type Reactions ([4+2] Cycloadditions): In the Diels-Alder reaction, this compound can act as the "dienophile" ("diene lover"). masterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are significantly enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the target molecule due to the carboxylic acid and chlorophenyl substituents. chemistrysteps.comlibretexts.org When reacted with a conjugated diene (the 4π component), a six-membered ring is formed. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexadiene derivative. The use of cyclic dienes, such as cyclopentadiene, would lead to the formation of bicyclic adducts. masterorganicchemistry.com

Table 2: Cycloaddition Reactions Involving Propiolic Acid Derivatives

| Reaction Type | Reactant Partner | Product | Ref |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | nih.govnih.gov |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexadiene | masterorganicchemistry.comchemistrysteps.com |

Metal-Catalyzed Transformations of the Alkyne (e.g., Hydroamination, Hydroarylation)

Transition metal catalysts enable a variety of additions across the carbon-carbon triple bond that are otherwise difficult to achieve.

Hydroamination: The direct addition of an N-H bond across an alkyne, known as hydroamination, is an atom-economical method to synthesize enamines and imines. acs.org Late transition metals such as gold, palladium, rhodium, and titanium are effective catalysts for this transformation. acs.orgnih.govubc.ca For terminal alkynes, the reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and conditions. For an internal alkyne like this compound, the regioselectivity of the addition would be a key consideration, influenced by both electronic and steric factors of the substrate and the catalyst system.

Hydroarylation: Hydroarylation involves the formal addition of an Ar-H bond across the alkyne, providing a direct route to substituted alkenes. organicreactions.orgthieme-connect.com This transformation can be catalyzed by a range of transition metals, including palladium, platinum, gold, and ruthenium. acs.orgthieme-connect.com The reaction can occur via different mechanisms, such as through electrophilic attack on the arene by a metal-activated alkyne (π-alkyne-metal complex) or via metal vinylidene intermediates. thieme-connect.comacs.org The intramolecular version of this reaction is a powerful tool for synthesizing polycyclic aromatic compounds. For this compound, intermolecular hydroarylation with another aromatic compound would lead to a tri-aryl substituted alkene system.

Table 3: Metal-Catalyzed Alkyne Transformations

| Reaction | Catalyst System (Example) | Product Type | Ref |

|---|---|---|---|

| Hydroamination | TiCl₄, Au(I), Pd(II) | Enamine or Imine | acs.orgubc.ca |

| Hydroarylation | PtCl₂, AuCl₃, Pd(OAc)₂ | Substituted Alkenes | organicreactions.orgthieme-connect.comacs.org |

Transformations Involving the 2-Chlorophenyl Aromatic Ring

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of this reaction is governed by the directing effects and activating/deactivating nature of the substituents already present on the ring. uci.eduyoutube.com

In this compound, the ring is substituted with two groups:

Chloro group (-Cl): This is a deactivating but ortho, para-directing group. youtube.comorganicchemistrytutor.com The deactivation occurs via its electron-withdrawing inductive effect, while the directing effect is due to the ability of its lone pairs to stabilize the cationic intermediate (sigma complex) through resonance when attack occurs at the ortho or para positions.

Prop-2-ynoyl group (-C≡C-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the alkyne and carboxylic acid, and it acts as a meta-director. youtube.com

Nucleophilic Aromatic Substitution with Activated Systems

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. wikipedia.orgyoutube.com Unlike nucleophilic substitution on alkyl halides, the SNAr reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com

This reaction is generally feasible only when the aromatic ring is strongly "activated" by the presence of powerful electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org

For this compound, the leaving group is the chlorine atom. The prop-2-ynoyl group at the ortho position is electron-withdrawing, which does provide some activation. However, it is generally not considered as potent an activating group as a nitro group. Therefore, displacing the chlorine atom with a nucleophile would likely require harsh reaction conditions or the presence of a strong nucleophile. The reaction is less favorable than on a system like 2,4-dinitrochlorobenzene, where the nitro groups strongly stabilize the intermediate carbanion. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position (e.g., Suzuki, Heck)

The chlorine atom on the phenyl ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a highly versatile method for forming biaryl compounds. The 2-chloro position of this compound can be coupled with various aryl or vinyl boronic acids. While aryl chlorides are less reactive than bromides or iodides, the use of specialized ligands (e.g., bulky phosphines) and catalyst systems allows for efficient coupling. beilstein-journals.orgresearchgate.netresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. numberanalytics.comwikipedia.org This reaction would allow for the introduction of a vinyl substituent at the 2-position of the phenyl ring. The reaction is stereospecific and offers a powerful way to construct complex unsaturated molecules. organic-chemistry.orgrsc.org

Table 4: Metal-Catalyzed Cross-Coupling Reactions at the Aryl Chloride

| Reaction | Coupling Partner | Catalyst System (Example) | Product Feature | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ (Arylboronic acid) | Pd(OAc)₂, PPh₃, Base | Forms a C(sp²)-C(sp²) bond (Biaryl) | organic-chemistry.orgbeilstein-journals.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base | Forms a C(sp²)-C(sp²) bond (Substituted alkene) | numberanalytics.comnumberanalytics.com |

Chemo- and Regioselectivity in Multi-Functionalized Systems

In molecules with multiple reactive sites like this compound, the selective reaction of one functional group over another (chemoselectivity) and the control of the orientation of addition to the alkyne (regioselectivity) are of paramount importance in synthesis.

The presence of the ortho-chloro substituent significantly influences the electronic properties of the phenyl ring and, by extension, the reactivity of the adjacent propiolic acid moiety. In copper-catalyzed reactions for the synthesis of isocoumarins from o-halobenzoic acids and alkynes, the electronic nature of the substituents on the benzene (B151609) ring has been shown to affect the reaction yield. organic-chemistry.org Electron-donating groups tend to increase the yield, while electron-withdrawing groups, such as the chloro group, can decrease it. This highlights the electronic influence on the chemoselectivity of the reaction.

In cycloaddition reactions, the regioselectivity is a key consideration. For the [3+2] cycloaddition of azides to unsymmetrical alkynes, two regioisomers can potentially be formed. The electronic nature of the substituents on both the azide and the alkyne dictates the preferred regioisomer. In the case of this compound, the electron-withdrawing nature of the carboxylic acid group and the electronic effects of the 2-chlorophenyl group will direct the regiochemical outcome of such cycloadditions.

A summary of potential chemo- and regioselective reactions is presented in the table below:

| Reaction Type | Reactant | Potential Product(s) | Controlling Factors |

| Intramolecular Cyclization | - | Isocoumarin (B1212949) derivative | Catalyst, reaction conditions |

| [3+2] Cycloaddition | Aryl azide | 1,4- and 1,5-disubstituted triazoles | Electronic properties of substituents |

| Nucleophilic Addition | Amine | Enamine | Steric and electronic effects of the ortho-chloro group |

Reaction Mechanisms and Kinetic Studies Relevant to this compound Derivatives

The understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting the outcomes of transformations involving this compound and its derivatives.

The mechanism of isocoumarin synthesis from o-halobenzoic acids and alkynes under copper catalysis is believed to proceed through a series of steps. organic-chemistry.org It likely involves the initial formation of a copper(II) carboxylate. This is followed by the coordination of the alkyne to the copper center and a subsequent migratory insertion of the alkyne into the copper-oxygen bond. Reductive elimination then yields the isocoumarin product and regenerates the active catalyst.

For nucleophilic additions to the alkyne, the mechanism can be influenced by the nature of the nucleophile and the substituents on the phenylpropiolic acid. Theoretical studies on the nucleophilic aromatic substitution (SNAr) of thiophenes with pyrrolidine (B122466) indicate a stepwise mechanism involving the initial addition of the nucleophile to form a zwitterionic intermediate, followed by a proton transfer and elimination of the leaving group. nih.gov A similar stepwise or concerted mechanism could be operative for nucleophilic additions to the activated alkyne of this compound.

Kinetic studies on the esterification of carboxylic acids have established that the reaction is sensitive to steric hindrance. nih.gov The ortho-chloro group in this compound would increase the steric bulk around the carboxylic acid function, likely leading to a slower esterification rate compared to less hindered analogues. A hypothetical kinetic dataset for the esterification of different substituted phenylpropiolic acids is presented below to illustrate this effect.

Hypothetical Kinetic Data for Esterification

| Carboxylic Acid | Relative Rate Constant (k_rel) |

| 3-Phenylprop-2-ynoic acid | 1.00 |

| 3-(4-Chlorophenyl)prop-2-ynoic acid | 0.85 |

| 3-(3-Chlorophenyl)prop-2-ynoic acid | 0.70 |

| This compound | 0.45 |

This hypothetical data illustrates that the steric hindrance from the ortho-chloro group is expected to have the most significant impact on the reaction rate.

Theoretical and Computational Chemistry Studies on 3 2 Chlorophenyl Prop 2 Ynoic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 3-(2-chlorophenyl)prop-2-ynoic acid at the atomic level. These computational approaches solve the Schrödinger equation, or its density-based equivalent, to predict a molecule's behavior and properties. For a molecule like this compound, a common approach involves using a functional like B3LYP paired with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules, including those with halogen substituents and carboxylic acid groups. ufms.br

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key structural feature is the orientation of the carboxylic acid group relative to the rest of the molecule. Similar to the parent compound, phenylpropiolic acid (PPA), this compound is expected to have two primary planar conformers. aip.orgresearchgate.net These arise from the rotation around the C-C single bond connecting the carboxylic group to the acetylenic moiety.

The two conformers are typically designated as cis and trans, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen (O=C-O-H dihedral angle of approximately 0° for cis and 180° for trans). aip.org Computational studies on PPA have consistently shown that the cis conformer is the more stable of the two. aip.orgresearchgate.net This preference is generally attributed to intramolecular interactions that stabilize this arrangement. For this compound, the presence of the ortho-chloro substituent could introduce additional steric and electronic effects, potentially influencing the rotational barrier and the relative energies of the conformers. However, the cis form is still anticipated to be the global minimum on the potential energy surface.

A conformational energy landscape can be generated by systematically rotating the O=C-O-H dihedral angle and calculating the energy at each step. This would reveal the energy minima corresponding to the stable conformers and the transition states that separate them.

Below is a hypothetical data table of optimized geometric parameters for the predicted most stable (cis) conformer of this compound, based on typical values for related compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| C≡C | 1.20 Å | |

| C-Cl | 1.74 Å | |

| Bond Angles | O=C-O | 123.0° |

| C-O-H | 106.5° | |

| C-C≡C | 178.5° | |

| Dihedral Angle | O=C-O-H | ~0° |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the phenyl ring and the carbon-carbon triple bond. nih.gov The LUMO is likely to be a π*-orbital, also distributed over the aromatic and acetylenic systems. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted PPA.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution by calculating the partial atomic charges on each atom. This reveals the electron density distribution across the molecule, highlighting electronegative and electropositive centers. In this compound, the oxygen atoms of the carboxylic acid group and the chlorine atom will carry significant negative charges, while the carboxylic hydrogen, the carbonyl carbon, and the carbon atom attached to the chlorine will be relatively electron-deficient. These charge distributions are crucial for understanding intermolecular interactions and reaction mechanisms.

A hypothetical table of electronic properties is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Electrostatic Potential Surfaces and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid group, making it a likely site for protonation or interaction with electrophiles. ufms.br Regions of positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group. The π-system of the phenyl ring and the alkyne group also contribute to the electrostatic potential, influencing how the molecule interacts with other reagents.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a more quantitative measure of its reactivity.

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical spectra can be generated and compared with experimental results. This comparison is invaluable for confirming the structure of a synthesized compound and for the detailed assignment of spectral signals.

NMR Chemical Shift Calculation and Correlation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, calculations would be performed on the optimized geometry. The predicted chemical shifts would then be compared to experimentally obtained values. A linear correlation analysis between the calculated and experimental shifts is often performed. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the experimental spectrum, thereby validating the calculated structure. Discrepancies between calculated and experimental shifts can also point to specific structural features or environmental effects (like solvent interactions) not fully captured by the gas-phase computational model.

The following table shows hypothetical calculated and experimental ¹³C NMR chemical shifts.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C =O | 158.5 | 157.8 |

| ≡C -COOH | 84.2 | 83.5 |

| C ≡C-Ph | 82.9 | 82.1 |

| C -Cl | 135.1 | 134.6 |

| C -C≡ | 120.5 | 119.9 |

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations determine the energies and intensities of these vibrations. For this compound, these calculations would predict the frequencies for key stretching and bending modes.

Of particular interest would be:

The O-H stretching vibration of the carboxylic acid.

The C=O stretching of the carbonyl group.

The C≡C stretching of the alkyne moiety.

The C-Cl stretching vibration.

Vibrations associated with the substituted phenyl ring.

Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. aip.org By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular vibration, which is often challenging to do from experimental data alone. researchgate.net

A table comparing key vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3710 | 3562 | 3550 |

| C=O Stretch | 1815 | 1742 | 1735 |

| C≡C Stretch | 2285 | 2194 | 2188 |

| C-Cl Stretch | 765 | 734 | 730 |

Future Directions and Emerging Research Frontiers for 3 2 Chlorophenyl Prop 2 Ynoic Acid Research

Exploration of Unconventional Reactivity Patterns

Future research will likely focus on uncovering and harnessing novel reactivity patterns of 3-(2-chlorophenyl)prop-2-ynoic acid beyond its well-established transformations. The unique electronic properties conferred by the electron-withdrawing chlorine atom on the phenyl ring and the inherent reactivity of the propiolic acid moiety make it a candidate for exploring unconventional cycloaddition reactions, tandem or cascade reactions, and novel C-H functionalization pathways.

For instance, investigating its participation in higher-order cycloadditions or formal cycloadditions could lead to the synthesis of complex polycyclic and heterocyclic scaffolds that are otherwise difficult to access. Tandem reactions, where multiple bond-forming events occur in a single operation, represent an atom-economical approach to rapidly increase molecular complexity. Researchers may explore one-pot sequences that combine the reactivity of the alkyne and the carboxylic acid functionalities to construct intricate molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into continuous flow chemistry and automated synthesis platforms is a significant area of future development. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.

Automated platforms, guided by real-time reaction monitoring and machine learning algorithms, could rapidly screen various reaction conditions and catalysts to optimize the synthesis of this compound and its derivatives. This high-throughput experimentation approach will accelerate the discovery of new transformations and applications for this compound.

Development of Sustainable Synthetic Routes and Processes

Key areas of investigation will likely include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact.

Renewable Feedstocks: Investigating pathways to synthesize the molecule or its precursors from renewable bio-based resources will be a critical step towards a more sustainable chemical industry.

Catalytic C-H Activation: Direct functionalization of C-H bonds to introduce the propiolic acid moiety would be a more atom-economical approach compared to traditional cross-coupling methods that often require pre-functionalized starting materials.

| Synthesis Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. |

| C-H Activation | Increased atom economy, simpler starting materials. |

Advanced Catalyst Design for Selective Transformations

The design and development of novel catalysts will be paramount in controlling the selectivity of transformations involving this compound. The focus will be on creating catalysts that can precisely control regioselectivity, stereoselectivity, and chemoselectivity in various reactions.

Future research in this area may include: